molecular formula C13H14ClN3O2 B1388029 2-(4,6-Dimethyl-pyrimidin-2-ylamino)-benzoic acid hydrochloride CAS No. 18159-99-4

2-(4,6-Dimethyl-pyrimidin-2-ylamino)-benzoic acid hydrochloride

Cat. No. B1388029
CAS RN: 18159-99-4
M. Wt: 279.72 g/mol
InChI Key: WQIOAPKXBQORCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This would typically include the compound’s systematic name, its molecular formula, and its structural formula.



Synthesis Analysis

This involves detailing the methods and reagents used in the compound’s synthesis, as well as any important reaction conditions.



Molecular Structure Analysis

This could involve a variety of spectroscopic techniques to determine the compound’s structure, such as NMR, IR, and X-ray crystallography.



Chemical Reactions Analysis

This would detail how the compound reacts with other substances, including the products formed and the conditions required for the reaction.



Physical And Chemical Properties Analysis

This would include properties such as the compound’s melting point, boiling point, solubility, and stability.


Safety And Hazards

This would detail any known hazards associated with the compound, such as toxicity, flammability, and environmental impact.


Future Directions

This would involve discussing potential future research directions, such as new synthetic routes, potential applications, and areas where further study is needed.


I hope this general information is helpful. If you have a different compound or a more specific question, feel free to ask!


properties

IUPAC Name

2-[(4,6-dimethylpyrimidin-2-yl)amino]benzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2.ClH/c1-8-7-9(2)15-13(14-8)16-11-6-4-3-5-10(11)12(17)18;/h3-7H,1-2H3,(H,17,18)(H,14,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQIOAPKXBQORCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=CC=C2C(=O)O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50662955
Record name 2-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50662955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4,6-Dimethyl-pyrimidin-2-ylamino)-benzoic acid hydrochloride

CAS RN

18159-99-4
Record name 2-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50662955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4,6-Dimethyl-pyrimidin-2-ylamino)-benzoic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
2-(4,6-Dimethyl-pyrimidin-2-ylamino)-benzoic acid hydrochloride
Reactant of Route 3
Reactant of Route 3
2-(4,6-Dimethyl-pyrimidin-2-ylamino)-benzoic acid hydrochloride
Reactant of Route 4
Reactant of Route 4
2-(4,6-Dimethyl-pyrimidin-2-ylamino)-benzoic acid hydrochloride
Reactant of Route 5
Reactant of Route 5
2-(4,6-Dimethyl-pyrimidin-2-ylamino)-benzoic acid hydrochloride
Reactant of Route 6
Reactant of Route 6
2-(4,6-Dimethyl-pyrimidin-2-ylamino)-benzoic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.